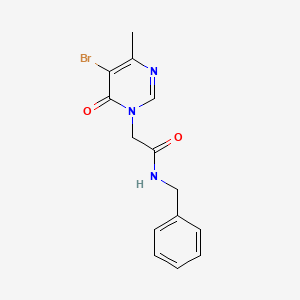![molecular formula C12H13N3O2 B7579494 [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579494.png)
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biochemical research. It is a synthetic compound that has been developed through a complex process of chemical synthesis.
Mécanisme D'action
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which are critical for various cellular processes. The inhibition of CK2 by [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone leads to the disruption of various cellular processes, including cell signaling, gene expression, and DNA repair.
Biochemical and Physiological Effects:
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by blocking CK2-mediated signaling pathways. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been found to modulate the immune response by regulating the activity of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. The compound is also stable and can be easily synthesized in large quantities. However, one limitation of [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is its limited solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Orientations Futures
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has several potential future directions. One possible direction is the development of more potent and selective CK2 inhibitors based on the structure of [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone. Another direction is the investigation of the therapeutic potential of CK2 inhibitors in various diseases, including cancer and autoimmune disorders. Additionally, [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone can be used as a tool for studying the role of CK2 in various cellular processes, which can lead to a better understanding of the molecular mechanisms underlying various diseases.
Méthodes De Synthèse
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone is synthesized through a multistep process that involves the use of various chemical reagents. The synthesis process starts with the reaction of 1H-indazole with ethyl 2-bromoacetate in the presence of a base to form 2-((1H-indazol-5-yl)oxy)acetic acid ethyl ester. The resulting compound is then reacted with N-hydroxysuccinimide and N,N-dicyclohexylcarbodiimide to form a succinimide ester intermediate. The final step involves the reaction of the succinimide ester intermediate with (3R)-3-hydroxypyrrolidine to form [(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone.
Applications De Recherche Scientifique
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone has been used in various scientific research applications. It has been found to be a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth and proliferation. The compound has been used to study the role of CK2 in various cellular processes, including cell signaling, gene expression, and DNA repair. It has also been used to investigate the potential therapeutic applications of CK2 inhibitors in cancer treatment.
Propriétés
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-10-3-4-15(7-10)12(17)8-1-2-11-9(5-8)6-13-14-11/h1-2,5-6,10,16H,3-4,7H2,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGCNCUYZEDGP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(1H-indazol-5-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)
![2-[4-[(2-Ethoxyphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579445.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![(3R)-1-[(4-iodophenyl)methyl]pyrrolidin-3-ol](/img/structure/B7579466.png)
![2-(4-bromophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579468.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)

![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B7579484.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)